molecular formula C6H4N2O B3043948 2-Hydroxynicotinonitrile CAS No. 95907-03-2

2-Hydroxynicotinonitrile

Cat. No. B3043948
CAS RN: 95907-03-2
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Description

2-Hydroxynicotinonitrile is a chemical compound with the molecular formula C6H4N2O . It is a white solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, one study describes the use of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile . Another study reports a convenient approach to the synthesis of 2-amino-4,6-diphenylnicotinonitriles via a four-component reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with a hydroxyl group and a nitrile group attached to it .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

2-Hydroxynicotinonitrile serves as an intermediate in various synthetic processes. For instance, Ponticello et al. (1980) described the synthesis of 2-chloro-5-hydroxynicotinonitrile, a necessary intermediate in the total synthesis of a hydroxylated metabolite of a specific cyanopyridine compound (Ponticello, G., Engelhardt, E., Freedman, M. B., & Baldwin, J., 1980). Similarly, Prachayasittikul & Bauer (1985) investigated the deoxydative substitution reactions of nicotinamide and nicotinic acid N‐oxides, yielding this compound as one of the products, highlighting its role in complex organic synthesis (Prachayasittikul, S., & Bauer, L., 1985).

Enzymatic and Biotechnological Applications

In biotechnological research, this compound derivatives find applications in enzyme catalysis. Dadashipour & Asano (2011) discussed the role of hydroxynitrile lyases, enzymes that catalyze the formation of cyanohydrins, a class of compounds including hydroxyl and nitrile groups, in the production of pharmaceuticals and agrochemicals (Dadashipour, M., & Asano, Y., 2011).

Corrosion Inhibition

This compound derivatives have been studied for their potential in corrosion inhibition. Ansari et al. (2015) explored the inhibitory effects of pyridine derivatives, including those related to this compound, on steel corrosion, indicating their potential in industrial applications (Ansari, K. R., Quraishi, M., & Singh, A., 2015).

Advanced Material Research

This compound and its derivatives also contribute to the development of advanced materials. Xiao et al. (2015) described the use of edge-hydroxylated boron nitride nanosheets, which can be related to hydroxylation processes involving compounds like this compound, in improving the thermal response of hydrogels, showing their significance in materials science (Xiao, F., Naficy, S., Casillas, G., Khan, M. H., Katkus, T., Jiang, L., Liu, H., Li, H., & Huang, Z., 2015).

Environmental and Water Treatment Applications

In the context of environmental science, hydroxylamine derivatives, which can be chemically related to this compound, are employed in various processes. Li et al. (2019) investigated the use of hydroxylamine in the nitritation of domestic wastewater, demonstrating its utility in water treatment technologies (Li, J., Zhang, Q., Li, X., & Peng, Y., 2019).

Mechanism of Action

Target of Action

2-pyridone-containing heterocycles, a group to which this compound belongs, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors .

Mode of Action

It’s known that 2-pyridone-containing heterocycles can form hydrogen bond structures related to the base pairing mechanisms found in rna and dna . This suggests that these compounds may interact with biological targets through hydrogen bonding, potentially influencing the function of these targets.

Biochemical Pathways

2-pyridone-containing heterocycles have been associated with various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities . This suggests that these compounds may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

2-pyridone-containing heterocycles are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can influence the bioavailability of these compounds.

Result of Action

Given the diverse biological activities associated with 2-pyridone-containing heterocycles , it can be inferred that the effects of 3-Cyano-2-hydroxypyridine’s action may be multifaceted and dependent on the specific biological target and context.

Action Environment

This group of compounds is known for their diverse biological activities and favorable physicochemical properties, making them interesting targets for drug discovery .

Biochemical Analysis

Biochemical Properties

3-Cyano-2-hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antitumor activity against the HEPG2 liver carcinoma cell line

Cellular Effects

3-Cyano-2-hydroxypyridine has been shown to have significant effects on various types of cells and cellular processes. For example, it has demonstrated promising antitumor activity against liver carcinoma cell lines . It influences cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Cyano-2-hydroxypyridine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUMBFTYRJMAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942771
Record name 2-Hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20577-27-9, 95907-03-2
Record name 3-Cyano-2-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20577-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95907-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-cyanopyridine
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Record name 2-Hydroxynicotinonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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